2-Chloro-7-nitro-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUPTYYZSEHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Chloro 7 Nitro 1h Indole and Its Analogs
Methodologies for the Construction of Substituted Indole (B1671886) Ring Systems
The indole core is a ubiquitous motif in pharmaceuticals and biologically active compounds. Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies range from classical named reactions to modern metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.
Fischer Indole Synthesis and its Application to Nitro- and Halo-Substituted Phenylhydrazines
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. wikipedia.orgthermofisher.com This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a mdpi.commdpi.com-sigmatropic rearrangement of the resulting phenylhydrazone to form the indole ring. wikipedia.org The reaction can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and boron trifluoride. wikipedia.org
The application of the Fischer indole synthesis to phenylhydrazines bearing electron-withdrawing groups, such as nitro and halo substituents, can be challenging. For instance, the Fischer cyclization between naltrexone (B1662487) and nitro-substituted phenylhydrazines has been reported to fail under aqueous conditions. researchgate.netlookchem.com The synthesis of simple nitroindoles often requires harsh conditions, such as the use of polyphosphoric acid or 85% phosphoric acid/toluene at high temperatures. lookchem.com Despite these challenges, successful syntheses have been reported. For example, 5-chloro-2,3-dimethyl-7-nitro-1H-indole and 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole have been synthesized using the Fischer indole methodology. nih.gov
Unsymmetrical ketones can lead to the formation of two regioisomeric 2,3-disubstituted indoles, with the selectivity being dependent on the reaction conditions and the nature of the substituents. thermofisher.com A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org
Bartoli Indole Synthesis for Direct Functionalization
The Bartoli indole synthesis provides a direct and flexible route to 7-substituted indoles, a class of compounds often difficult to access through classical methods. wikipedia.orgrsc.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.net The presence of a bulky ortho substituent is often crucial for the success of the reaction as it facilitates the required mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org
The scope of the Bartoli synthesis has been expanded through modifications, such as using an ortho-bromine as a directing group, which is subsequently removed. wikipedia.org This methodology has been successfully applied to the synthesis of highly functionalized indoles, including those with multiple oxygenations, and amino or fluoro substituents. researchgate.netresearchgate.net For example, 7-chloro-3-methylindole was synthesized in a 53% yield from 2-chloronitrobenzene and 2-propenylmagnesium bromide. researchgate.net The reaction has also been adapted for solid-phase synthesis, which simplifies purification processes. beilstein-journals.org
Recent Advances in Transition-Metal Catalyzed Indole Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted indoles, offering high efficiency and broad functional group tolerance. researchgate.netsioc-journal.cn Palladium, rhodium, and copper are among the most commonly employed metals in these transformations.
Palladium-catalyzed methodologies are particularly well-known for the synthesis of nitrogen heterocycles. mdpi.com These include domino reactions, such as aza-Michael/α-arylation/Michael addition/β-elimination strategies, and Heck reactions. mdpi.com Palladium catalysts also enable the synthesis of indoles from anilides and α-dicarbonyl compounds. tandfonline.com
Rhodium(III) catalysts have been effectively used in the direct C–H functionalization and benzannulation of indole moieties to generate complex polycyclic structures. nih.gov For instance, Rh(III)-catalyzed reactions of N-alkyl anilines with substituted alkynes at room temperature produce substituted indoles. tandfonline.com
Copper-catalyzed reactions have also been developed for indole synthesis. A notable example is the domino synthesis of substituted indoles from amino aryl alkynes through the sequential addition of cyano groups. tandfonline.com Gold catalysts have been utilized in the synthesis of 2-aminoindoles and in the tandem reductive cyclization of o-alkynyl nitroarenes to yield 2-substituted indoles. tandfonline.com
Metal-Free and Organocatalytic Approaches to Indole Derivatives
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for indole synthesis, driven by the principles of green chemistry. dergipark.org.trfrontiersin.orgnih.gov These approaches avoid the use of potentially toxic and expensive transition metals.
One such method involves the use of PhI(OAc)₂ to promote the C3-H acetoxylation of indoles in acetic acid at 60 °C, providing 3-acetoxyindoles in moderate to excellent yields. jlu.edu.cn Another example is the one-pot, three-component coupling of α-amino aryl ketones, indoles, and perbromomethane to afford 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls under mild, oxidant-free conditions. frontiersin.orgnih.gov
Organocatalysts, such as salicylic (B10762653) acid and its derivatives, have been effectively used for the synthesis of nitrogen heterocycles like quinazolines under atmospheric oxygen, demonstrating excellent atom economy. frontiersin.orgnih.gov Furthermore, a metal-free, PPA-mediated Fischer indole synthesis has been developed, involving a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines. mdpi.com
Regioselective Introduction of Chloro and Nitro Moieties to the Indole Scaffold
The precise installation of chloro and nitro groups onto the indole ring is critical for tuning the electronic and biological properties of the final molecule. This often requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.
Direct Nitration Strategies for Indole Systems
Direct electrophilic nitration of the indole ring can be a complex process due to the high reactivity of the pyrrole ring, which can lead to a mixture of products or decomposition. The regioselectivity of nitration is highly dependent on the reaction conditions and the nature of any protecting groups on the indole nitrogen.
For N-protected indoles, nitration often occurs at the C5 position. For example, N-protected indolines can be regioselectively nitrated at C5 using ferric nitrate (B79036) under mild conditions. tandfonline.com If the C5 position is blocked, nitration can occur at the C7 position, albeit sometimes in lower yields. tandfonline.com
Nitration of the pyrrole ring, typically at the C3 position, can be achieved under non-acidic and non-metallic conditions. One such method employs ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), which generate trifluoroacetyl nitrate in situ as the electrophilic nitrating agent. rsc.orgrsc.org This method is highly regioselective for the 3-position. rsc.org
The choice of solvent can also influence the regioselectivity of nitration. For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride yields the 2-nitro product, while using trifluoroacetic acid as the solvent favors the formation of the 6-nitro product. nih.gov Silver-catalyzed nitration/annulation of 2-alkynylanilines offers another route to nitrated indoles. rsc.org
The direct chlorination of indoles can also be challenging. However, copper-mediated C-2 chlorination of indoles has been achieved using a pyrimidyl directing group and copper(II) chloride. rsc.org Another copper-catalyzed method uses para-toluenesulfonyl chloride (TsCl) as the chlorine source for regioselective C2-H chlorination. rsc.org Vicinal chlorosulfenylation of indoles has also been reported, leading to 2-chloro-3-thio-substituted indoles. chemrevlett.com
Chlorination Methods for Indoles
The direct chlorination of the indole nucleus is a fundamental transformation for accessing chlorinated indole derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the chlorinating agent.
One notable method involves the use of sulfuryl chlorofluoride (SO2ClF) as a versatile reagent for the controllable chlorination of unprotected indoles. rsc.orgacs.org This method allows for the selective synthesis of 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles by simply changing the reaction solvent. acs.org The process is characterized by its operational simplicity, broad substrate scope, and mild reaction conditions. acs.org For instance, a one-step synthesis of 3-chloro-2-formylindoles from 2-methylindoles has been achieved using SO2ClF, proceeding through a tandem double electrophilic chlorination, deprotonation, and subsequent oxidation. rsc.org
Another effective chlorinating agent is N-chlorosuccinimide (NCS) . Chlorination of 2-aryl-1-hydroxyindole-5,6-dicarbonitriles with NCS has been shown to produce 3,3-dichloro-3H-indole 1-oxides. researchgate.net These can then be converted to the corresponding 3-chloro-1-hydroxyindoles in good yields upon treatment with piperidine. researchgate.net Reduction of the 3,3-dichloro-5,6-dicyano-3H-indole 1-oxides with zinc in acetic acid yields the 3-chloroindole-5,6-dicarbonitriles. researchgate.net
Tert-butyl hypochlorite (B82951) (tBuOCl) has also been employed for the synthesis of chlorinated indole derivatives. mdpi.com It can be used for the chlorooxidation of indoles and the decarboxylative chlorination of indole-2-carboxylic acids. mdpi.com The reaction of indole-2-carboxylic acid with tBuOCl in ethyl acetate (B1210297) at 60 °C can produce ethyl 3-chloro-1H-indole-2-carboxylate. mdpi.com
An efficient, metal-free chlorination of indoles can be achieved using chlorine anion as the nucleophile, promoted by ethyl phenyl sulfoxide (B87167) under mild conditions. researchgate.net This method is suitable for converting various indoles into their corresponding chlorinated compounds. researchgate.net
Table 1: Comparison of Chlorination Methods for Indoles
| Chlorinating Agent | Typical Substrate | Product(s) | Key Features | Reference |
|---|---|---|---|---|
| Sulfuryl chlorofluoride (SO2ClF) | Unprotected indoles, 2-methylindoles | 3-chloroindoles, 3-chloro-2-formylindoles, 3,3-dichloro-2-oxindoles | Controllable selectivity via solvent choice, mild conditions. | rsc.orgacs.org |
| N-chlorosuccinimide (NCS) | 2-Aryl-1-hydroxyindole-5,6-dicarbonitriles | 3,3-Dichloro-3H-indole 1-oxides, 3-chloro-1-hydroxyindoles | Stepwise synthesis of functionalized chloroindoles. | researchgate.net |
| tert-Butyl hypochlorite (tBuOCl) | Indoles, Indole-2-carboxylic acids | Chlorinated oxindoles, 3-chloroindoles | Useful for both chlorooxidation and decarboxylative chlorination. | mdpi.com |
| Chlorine anion / Ethyl phenyl sulfoxide | Indoles, electron-rich arenes | Chlorinated indoles | Metal-free, mild conditions. | researchgate.net |
C-2 Lithiation and Quenching Reactions for Nitroindole Formation
The direct introduction of a nitro group at the C-2 position of the indole ring is often challenging. A powerful strategy to achieve this involves the C-2 lithiation of an N-protected indole followed by quenching with a suitable electrophile.
The metalation of N-protected indoles typically occurs at the C-2 position. thieme-connect.de The choice of the N-protecting group is crucial as it enhances the acidity of the C-2 proton. thieme-connect.de The benzenesulfonyl group is a commonly used protecting group for this purpose. thieme-connect.de The lithiation is generally carried out at low temperatures using strong bases like n-butyllithium or lithium diisopropylamide. thieme-connect.de
A well-established procedure for the synthesis of 2-nitroindoles involves the C-2 lithiation of N-phenylsulfonyl or N-Boc-indoles with t-butyl lithium, followed by reaction with dinitrogen tetroxide (N2O4) in frozen THF at very low temperatures (-120 °C), affording the 2-nitroindoles in good yields. nih.gov Deprotection of the N-Boc-2-nitroindoles then yields the parent 2-nitroindoles. scispace.com
While C-2 lithiation is a robust method, challenges can arise. For instance, attempts to achieve lithium-halogen exchange at the 3-position of 4-nitroindole (B16737) to introduce a carboxylic acid group at C-3 were unsuccessful, likely due to the electron-withdrawing nature of the nitro group. acs.org
Table 2: C-2 Lithiation for Nitroindole Synthesis
| N-Protecting Group | Lithiation Agent | Quenching Agent | Product | Reference |
|---|---|---|---|---|
| Phenylsulfonyl (SO2Ph) | t-Butyl lithium | Dinitrogen tetroxide (N2O4) | N-Phenylsulfonyl-2-nitroindole | nih.gov |
| tert-Butoxycarbonyl (Boc) | t-Butyl lithium | Dinitrogen tetroxide (N2O4) | N-Boc-2-nitroindole | nih.govscispace.com |
| 2,2-Diethylbutanoyl (DEB) | sec-Butyllithium | Diphenyl disulfide | 2-Thiophenylindole | thieme-connect.descispace.com |
Annulation Reactions for Substituted Indoles
Annulation reactions provide a powerful and convergent approach to construct the indole scaffold from simpler precursors. These methods are particularly valuable for synthesizing highly substituted indoles.
The Larock annulation , a palladium-catalyzed reaction, has been a cornerstone for indole synthesis. researchgate.net Recent advancements have focused on developing more sustainable and economical approaches, including the use of nickel catalysis. researchgate.net Despite its versatility, the Larock annulation can be limited by steric and electronic factors of the substrates. researchgate.net
Another significant strategy is the triazene-directed C–H annulation . pkusz.edu.cn This method utilizes a cleavable triazene (B1217601) directing group to achieve C–H annulation with a broad range of alkynes, demonstrating excellent regioselectivity. pkusz.edu.cn This protocol allows for the synthesis of unprotected indoles with substitutions at the 5-, 6-, and/or 7-positions in good to excellent yields. pkusz.edu.cn
Reductive annulation processes are also prominent in indole synthesis, often starting from nitroarenes. rsc.orgrsc.org For example, 2-(2-nitroaryl)-3-hydroxypropenoic acid esters, synthesized from 2-nitrobenzaldehydes, can undergo a reductive-annulation process using Pd/C under a hydrogen atmosphere to yield indoles. rsc.org
Furthermore, cycloaddition reactions involving indoles serve as an atom-economical route to diverse heterocyclic frameworks. bohrium.com Various cycloaddition strategies, such as [4+3], [4+2], [3+2], [5+2], and [2+2] cycloadditions, have been developed. bohrium.com For instance, [4+2] annulation reactions have been successfully employed to synthesize carbazole (B46965) derivatives, which contain an indole nucleus. openmedicinalchemistryjournal.com
A silver-catalyzed nitration/annulation of 2-alkynylanilines offers a tunable synthesis of nitrated indoles. rsc.org This method has been used to synthesize compounds such as 5-chloro-7-nitro-1-(phenylsulfonyl)-2-(p-tolyl)-1H-indole. rsc.org
Table 3: Annulation Reactions for Indole Synthesis
| Annulation Strategy | Key Reagents/Catalysts | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Larock Annulation | Palladium or Nickel catalysts | o-Haloanilines and alkynes | Substituted indoles | researchgate.net |
| Triazene-Directed C–H Annulation | Rhodium catalysts | Triazenyl arenes and alkynes | Unprotected substituted indoles | pkusz.edu.cn |
| Reductive Annulation | Pd/C, H2 | 2-(2-Nitroaryl)-3-hydroxypropenoic acid esters | Indoles | rsc.org |
| Silver-Catalyzed Nitration/Annulation | AgNO3, t-BuONO | 2-Alkynylanilines | Nitrated indoles | rsc.org |
| [4+2] Annulation | Brønsted acid ionic liquid | Indoles and dienophiles | Carbazole derivatives | openmedicinalchemistryjournal.com |
Precursor Design and Stereochemical Considerations in Synthesis
The rational design of precursors is fundamental to the successful synthesis of complex indoles like 2-chloro-7-nitro-1H-indole. The choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern and stereochemistry.
In many synthetic routes, the indole core is constructed from substituted anilines or nitroarenes. rsc.orgrsc.org For example, the Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine with an aldehyde or ketone. rsc.orgnih.gov The substituents on the phenylhydrazine precursor directly translate to the substitution pattern on the resulting indole.
Stereochemical control is particularly important when chiral centers are present in the target molecule or its precursors. For instance, in the synthesis of indole-pyrimidine hybrids, the (E)-stereochemical configuration was determined using both theoretical calculations and experimental 2D NMR techniques. nih.gov
The electronic properties of substituents on the precursors play a significant role in directing the course of reactions. Electron-withdrawing groups, such as the nitro group, can deactivate the aromatic ring towards certain electrophilic substitutions while activating it for nucleophilic attack. scispace.com The presence of strong electron-withdrawing groups on the indole's phenyl ring has been shown to be important for the interaction of indole derivatives with biological targets. nih.gov
The synthesis of 6-chloro-7-nitro-1H-indole-2,3-dione, a related compound, typically involves the nitration of an appropriate indole precursor followed by chlorination. evitachem.com The regioselectivity of the nitration step is crucial for installing the nitro group at the desired position.
Elucidation of Reactivity and Mechanisms of 2 Chloro 7 Nitro 1h Indole
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus of Nitro- and Chloro-Indoles
The indole nucleus is generally highly reactive towards electrophilic aromatic substitution (EAS), favoring attack at the C3 position. nih.gov However, the presence of both a deactivating, meta-directing nitro group on the benzene (B151609) ring and a deactivating, ortho-, para-directing chloro group on the pyrrole (B145914) ring significantly influences the regioselectivity and rate of EAS reactions. wikipedia.org
Nucleophilic Aromatic Substitution Pathways Involving Halogenated Indoles
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to a leaving group. wikipedia.org In 2-Chloro-7-nitro-1H-indole, the nitro group is on the benzene ring, while the chloro leaving group is on the pyrrole ring.
While direct SNAr at the C2 position by displacement of the chloride is a plausible pathway, the reactivity is influenced by the specific nucleophile and reaction conditions. Halogenated indoles can undergo SNAr reactions, and the presence of the electron-withdrawing nitro group on the benzene ring can enhance the electrophilicity of the indole system. sapub.orgrsc.org For instance, cyclopentadienylruthenium complexes of 4- or 5-chloroindole (B142107) undergo smooth nucleophilic aromatic substitution with various nucleophiles. rsc.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, followed by the departure of the halide ion. wikipedia.org The stability of the intermediate, which is enhanced by electron-withdrawing groups, is a key factor in determining the reaction rate. wikipedia.org
Transformations of the Nitro Functional Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further molecular diversification.
The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents. A widely used method involves catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. nih.gov Other methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. nih.govthieme-connect.com For example, the reduction of dinitrobenzyl ketones with tin(II) chloride is a key step in the synthesis of certain nitro-substituted 1-hydroxyindoles. thieme-connect.com The resulting amino group can then participate in a wide range of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Reference |
|---|---|---|
| H₂, Pd/C | Ethanol, Room Temperature | nih.gov |
| SnCl₂·2H₂O | HCl, Ethanol | thieme-connect.com |
| Fe, AcOH | H₂O | nih.gov |
| NaBH₄ (in some contexts) | EtOH | nih.gov |
While less common than reduction, the nitro group can participate in certain condensation and addition reactions. For example, nitro-substituted indoles can undergo condensation with aldehydes. researchgate.net Specifically, 5-nitroindole (B16589) derivatives have been synthesized through the condensation of substituted carboxaldehydes with corresponding amines. nih.gov Additionally, 3-nitroindoles can act as Michael acceptors in conjugate addition reactions. rsc.org They can also participate in cycloaddition reactions; for instance, the Pd-catalyzed cycloaddition of 3-nitroindoles with vinyl aziridine (B145994) affords pyrroloindolines. researchgate.net
Reductive Processes of the Nitro Group
Reactivity of the Chloro Substituent for Further Functionalization
The chloro substituent at the C2 position serves as a valuable leaving group for various substitution reactions, enabling further functionalization of the indole core. As discussed in section 3.2, it can be displaced by nucleophiles through an SNAr mechanism.
Furthermore, the chloro group is an excellent handle for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups. For these reactions to proceed, a suitable palladium or other transition metal catalyst and appropriate reaction conditions are required. The presence of the nitro group can influence the electronic properties of the substrate and may require optimization of the catalytic system.
Reactions at the Indole Nitrogen (N-1) for Derivatization
The N-H proton of the indole ring is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for derivatization at the N-1 position. bhu.ac.in
Common reactions include:
N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) introduces an alkyl group onto the indole nitrogen. mdpi.com
N-Acylation: Treatment with acid chlorides or anhydrides in the presence of a base yields N-acylindoles.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), in the presence of a base provides N-sulfonylindoles. This is often done to protect the indole nitrogen. mdpi.com
N-Arylation: Copper or palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aryl groups at the N-1 position.
These derivatizations can significantly alter the electronic and steric properties of the indole, influencing its reactivity in subsequent transformations and its biological activity. For instance, N-alkoxy derivatization of indole-3-carbinol (B1674136) has been shown to increase its efficacy in inducing a G1 cell cycle arrest in human breast cancer cells. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
| 4-Chloroindole |
| 5-Chloroindole |
| Indole-3-carbinol |
| 3-Nitroindole |
| 5-Nitroindole |
| 1-Hydroxyindole |
| Pyrroloindoline |
| Tosyl chloride |
| Sodium hydride |
| Potassium carbonate |
| Palladium on carbon |
| Tin(II) chloride |
| Iron |
| Acetic acid |
| Hydrochloric acid |
| Sodium borohydride |
Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
The presence of a halogen at the C2 position and a nitro group on the benzene ring of the indole scaffold makes this compound a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the synthesis of more complex indole derivatives, enabling the introduction of diverse substituents and the construction of molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Cl bond, often making it more susceptible to oxidative addition in catalytic cycles. uwindsor.ca
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly prominent for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. uwindsor.canih.govfishersci.es Research on analogous compounds, such as ethyl 4-chloro-7-nitro-1H-indole-2-carboxylate, has demonstrated the feasibility of these transformations. researchgate.net In these studies, the chloro-indole derivative successfully undergoes Suzuki coupling with various boronic acids and Buchwald-Hartwig amination with different amines, affording the corresponding C-C and C-N coupled products in moderate to high yields. researchgate.net
The general applicability of these methods to unprotected halo-indoles further supports their utility for modifying this compound. nih.gov Catalyst systems employing palladium acetate (B1210297) or pre-catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos have proven effective for the amination of challenging substrates, including chloro-benzimidazoles, which share structural similarities with the indole core. nih.gov
Below is a representative table of C-C and C-N bond-forming reactions based on the reactivity of similar chloro-nitro-indole scaffolds. researchgate.net
Table 1: Representative Cross-Coupling Reactions for Chloro-Nitro-Indole Scaffolds
| Entry | Coupling Type | Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 91 |
| 3 | Suzuki | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |
| 4 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 98 |
| 5 | Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 95 |
This table is illustrative and based on data for analogous compounds. researchgate.net Reaction conditions and yields for this compound may vary.
Investigation of Rearrangement Reactions
Rearrangement reactions provide powerful tools for skeletal transformations in organic synthesis, and the indole nucleus is no exception. While specific rearrangement studies on this compound are not extensively documented, several rearrangement reactions are highly relevant to the synthesis and modification of nitro-indoles and the indole core itself.
One significant class of rearrangements involves the formation of the indole ring from nitro-aromatic precursors. The Cadogan-Sundberg indole synthesis , for example, involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. hellenicaworld.com This reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes a rearrangement and cyclization cascade to form the indole ring. hellenicaworld.com This methodology has been applied in the synthesis of complex molecules, such as in a key step for the total synthesis of Tjipanazole E, where a substituted chloro-nitro-phenyl vinyl indole derivative is transformed. hellenicaworld.com
Sigmatropic rearrangements also play a crucial role in modifying the indole scaffold. A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines, which can be generated from N-arylhydroxylamines (themselves derived from nitroarenes). nih.gov This organocatalytic reaction provides a direct route to polysubstituted indoles bearing an electron-withdrawing group at the C-3 position. nih.gov Another powerful transformation is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols. This reaction allows for the efficient synthesis of 2,2-disubstituted indolines, which are challenging motifs to construct, by transferring chirality from the C3 position to the C2 position with high fidelity. nih.gov
Furthermore, rearrangements can occur during the functionalization of indole derivatives. For instance, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles involves a mechanistically distinct transformation that is not related to simple reduction, showcasing the potential for skeletal reorganization in nitro-indole derivatives under specific reaction conditions. researchgate.net
Table 2: Examples of Rearrangement Reactions Relevant to the Indole Core
| Reaction Name | Precursor Type | Key Reagents | Product Type | Ref. |
|---|---|---|---|---|
| Cadogan-Sundberg Synthesis | o-Nitrostyrene | P(OEt)₃ | Indole | hellenicaworld.com |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | N-Arylhydroxylamine + Alkyne | DABCO | 3-EWG-Indole | nih.gov |
| Meerwein-Eschenmoser-Claisen | 3-Indolyl Alcohol | N,N-Dimethylacetamide dimethyl acetal (B89532) (DMAA) | 2,2-Disubstituted Indoline | nih.gov |
Spectroscopic Characterization Methodologies for 2 Chloro 7 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the complete structure of a compound like 2-Chloro-7-nitro-1H-indole.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The indole (B1671886) ring system has a unique set of proton signals that are influenced by the substituents. In this compound, the presence of an electron-withdrawing nitro group at the C7 position and a chloro group at the C2 position significantly affects the chemical shifts of the aromatic protons.
The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the benzene (B151609) ring portion of the indole (H4, H5, and H6) will exhibit shifts and coupling patterns consistent with a substituted aromatic ring. The nitro group at C7 will deshield the adjacent H6 proton, causing it to resonate at a lower field. The proton at C3 of the indole ring is also expected to show a characteristic chemical shift.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | > 8.0 | Broad Singlet |
| H3 | ~6.5-7.0 | Singlet |
| H4 | ~7.0-7.5 | Doublet |
| H5 | ~7.0-7.5 | Triplet |
Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions.
The carbon atom C2, being attached to a chlorine atom, will have its chemical shift influenced by the halogen. The carbons of the benzene ring (C4, C5, C6, and C7) will have their resonances affected by the strongly electron-withdrawing nitro group. Specifically, C7, which is directly bonded to the nitro group, will be significantly deshielded and appear at a downfield chemical shift. The quaternary carbons, C2, C3a, C7, and C7a, can also be identified.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C2 | ~125-135 |
| C3 | ~100-110 |
| C3a | ~125-130 |
| C4 | ~120-125 |
| C5 | ~120-130 |
| C6 | ~120-130 |
| C7 | ~130-140 |
Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govpreprints.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to confirm their assignments.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the direct assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds. researchgate.net
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic absorption bands for different functional groups.
For this compound, the key functional groups that can be identified are the N-H bond of the indole, the C-H bonds of the aromatic ring, the C=C bonds of the indole structure, the C-N bond, the C-Cl bond, and the nitro (NO₂) group. The nitro group typically shows two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.net
Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=C | Aromatic Stretching | 1450-1600 |
| NO₂ | Asymmetric Stretching | 1500-1560 |
| NO₂ | Symmetric Stretching | 1330-1390 |
| C-N | Stretching | 1250-1350 |
Note: These are general ranges and the exact positions can be influenced by the molecular structure.
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds like C=C and C-C often produce strong signals in Raman spectra.
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations and the symmetric stretching of the nitro group are expected to be prominent. The C-Cl stretch may also be observable. Comparing the FTIR and FT-Raman spectra can provide a more complete picture of the vibrational modes of the molecule. researchgate.netscirp.org
Expected FT-Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| C=C | Aromatic Stretching | 1450-1600 |
| NO₂ | Symmetric Stretching | 1330-1390 |
| C-N | Stretching | 1250-1350 |
Note: These are general ranges and the exact positions can be influenced by the molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and tandem mass spectrometry provide invaluable data.
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. bioanalysis-zone.com Techniques like Atmospheric Pressure Chemical Ionization-Time of Flight (APCI-TOF) are employed for this purpose. rsc.orgacs.org The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum.
Table 1: Theoretical vs. Experimental Mass Data for Related Indole Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 5-chloro-7-nitro-1-(phenylsulfonyl)-2-(p-tolyl)-1H-indole | C₂₁H₁₆ClN₂O₄S | Not specified in provided text | Not specified in provided text |
| 1-ethyl-5-nitro-2-phenyl-1H-indole | C₁₆H₁₅N₂O₄S | 331.0747 | 331.0752 |
This table presents data for structurally similar compounds to illustrate the application of HRMS in confirming molecular formulas.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule. nih.gov By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. scispace.com This pattern provides structural information by revealing the characteristic losses of functional groups. For nitro-containing indole derivatives, a common fragmentation pathway involves the loss of the nitro group (NO₂). nih.gov The presence of a chlorine atom would also influence the fragmentation pattern, and its loss can be monitored. nih.gov Studying the fragmentation of related nitro- and chloro-substituted indole and indazole compounds helps in predicting the fragmentation behavior of this compound. nih.govresearchgate.net
Table 2: Common Fragmentation Patterns in Related Nitro-Heterocyclic Compounds
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
|---|---|---|
| Nitro-pyridazino-indoles | Loss of NO₂ | [M - NO₂]⁺ |
| Chloro-pyridazino-indoles | Cross-ring cleavage | Varies |
This table illustrates typical fragmentation behaviors observed in compounds with similar functional groups, which can be extrapolated to understand the fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., APCI-TOF)
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. researchgate.net The absorption and emission spectra of indole derivatives are influenced by the nature and position of substituents on the indole ring. rsc.org
The introduction of a nitro group, a strong electron-withdrawing group, and a chloro group to the indole scaffold is expected to cause a shift in the absorption and emission maxima. Specifically, the nitro group often leads to a red-shift (bathochromic shift) in the absorption spectrum due to the extension of the π-conjugated system and the possibility of intramolecular charge transfer (ICT) transitions. rsc.org The solvent polarity can also significantly affect the photophysical properties, with more polar solvents often stabilizing the excited state and leading to further red-shifts in the emission spectra of compounds with significant charge transfer character in the excited state. rsc.org
Table 3: Photophysical Data for a Related Nitro-Substituted Indole Derivative
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
|---|---|---|
| n-Hexane | Not specified in provided text | Not specified in provided text |
| Dichloromethane | Not specified in provided text | Not specified in provided text |
| Acetonitrile | Not specified in provided text | Not specified in provided text |
| Methanol | Not specified in provided text | Not specified in provided text |
While specific data for this compound is not available in the provided search results, this table structure is representative of how such data would be presented. Studies on related 3-substituted indoles show that strong electron-withdrawing groups lead to significant red shifts in emission maxima with increasing solvent polarity. rsc.org
Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates and Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. core.ac.uk In the context of this compound, ESR spectroscopy would be particularly useful for studying its radical anion, which can be generated electrochemically or photochemically. researchgate.net
The reduction of nitroaromatic compounds often proceeds through a one-electron reduction to form a nitro radical anion. ESR spectroscopy can provide detailed information about the electronic structure of this radical, including the distribution of the unpaired electron spin density across the molecule. This is determined by analyzing the hyperfine coupling constants of the magnetic nuclei (e.g., ¹⁴N of the nitro group and the indole ring, and ¹H) with the unpaired electron. researchgate.net Such studies on related nitroindazoles have shown that the electronic distribution and reduction processes are influenced by the substitution pattern on the ring. researchgate.net
Table 4: Representative ESR Data for a Nitro-Substituted Heterocyclic Radical Anion
| Nucleus | Hyperfine Coupling Constant (Gauss) |
|---|---|
| ¹⁴N (NO₂) | ~10-14 |
| ¹⁴N (indole) | ~1-3 |
This table provides typical ranges for hyperfine coupling constants observed in nitroaromatic radical anions, illustrating the type of data obtained from ESR spectroscopy. Specific values for the this compound radical anion would require experimental measurement.
Computational and Theoretical Investigations of 2 Chloro 7 Nitro 1h Indole
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
The foundation of a computational investigation into a molecule like 2-Chloro-7-nitro-1H-indole lies in determining its most stable three-dimensional arrangement (ground state geometry) and understanding the distribution and energy of its electrons. These calculations are crucial as they underpin the prediction of many other chemical and physical properties.
Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying indole (B1671886) derivatives. frontiersin.org This method is used to determine the optimized molecular geometry, electronic properties, and global reactivity parameters of the compound. frontiersin.org
A typical approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311G(d,p) or aug-cc-pVTZ, to solve the electronic structure problem. frontiersin.orgresearchgate.net For this compound, DFT calculations would yield the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. These geometric parameters are fundamental for understanding its interaction with biological targets.
Furthermore, DFT calculations provide key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter, offering an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more readily excitable. For substituted indoles, these frontier orbitals are crucial in analyzing potential charge transfer interactions within the molecule. acs.org
Table 1: Predicted Ground State Properties of an Indole Derivative using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical, yet representative, data for an indole derivative similar to this compound, based on typical computational results.
| Parameter | Predicted Value |
| Total Energy | -975.1234 Hartree |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.45 eV |
| HOMO-LUMO Gap | 4.40 eV |
| Dipole Moment | 5.21 Debye |
Ab Initio Methods for Electronic Structure Calculation
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. arxiv.orgutah.edu
For this compound, ab initio calculations, particularly at the CCSD(T) level, are considered the "gold standard" for obtaining near-exact energies and highly accurate electronic structures. arxiv.org While full geometry optimization using high-level ab initio methods might be computationally intensive for a molecule of this size, they are often used to refine the energies obtained from DFT calculations (single-point energy calculations). These methods are invaluable for creating benchmark data against which less computationally demanding methods can be compared. arxiv.orgutah.edu The use of adequate basis sets, such as the correlation-consistent sets (e.g., cc-pVTZ), is essential to ensure the reliability of ab initio results. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra and can even be used to confirm or reassign molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using computational methods. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose, typically employed in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.netliverpool.ac.ukprensipjournals.com
The process involves first optimizing the molecular geometry and then performing a GIAO calculation on the stable structure to obtain the nuclear magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. wsu.edu For this compound, this would provide a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of each proton and carbon signal. researchgate.net Accurately predicting these shifts is particularly useful for complex aromatic systems where signals may overlap. researchgate.net
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Indole This table illustrates a typical comparison between GIAO-DFT predicted and experimental NMR data for a related indole structure.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 125.8 | 124.7 |
| C3 | 102.5 | 101.9 |
| C3a | 129.1 | 128.5 |
| C4 | 119.5 | 118.8 |
| C5 | 121.3 | 120.6 |
| C6 | 122.7 | 122.1 |
| C7 | 135.4 | 134.8 |
| C7a | 137.2 | 136.5 |
Computational Vibrational Frequency Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with considerable accuracy. researchgate.net Following geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies and intensities. nih.gov
For this compound, this analysis would predict the characteristic stretching and bending frequencies for key functional groups, such as the N-H stretch of the indole ring, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group. acs.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. nih.govprensipjournals.com This computational analysis is invaluable for assigning the peaks in experimental IR and Raman spectra to specific molecular motions. acs.org
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound This table provides hypothetical, yet characteristic, calculated frequencies for the key functional groups of the title compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | 3420 | 3450–3250 |
| C-H (Aromatic) Stretch | 3110 | 3100–3000 |
| NO₂ Asymmetric Stretch | 1545 | 1560–1520 |
| NO₂ Symmetric Stretch | 1350 | 1360–1335 |
| C-Cl Stretch | 785 | 800-700 |
Analysis of Electronic Charge Distribution and Redox Potentials
The distribution of electronic charge within this compound governs its electrostatic interactions, polarity, and reactivity. The nitro group is a strong electron-withdrawing group, significantly influencing the charge distribution across the indole ring system. scielo.br Computational methods can quantify this distribution through various population analysis schemes, such as Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net NBO analysis provides insights into charge delocalization and hyperconjugative interactions, revealing how the chloro and nitro substituents perturb the electronic structure of the parent indole core. acs.org
Furthermore, the redox potential of a molecule, which describes its tendency to accept or donate electrons, can be estimated computationally. The one-electron reduction potential of nitroaromatic compounds is a critical parameter, particularly in the context of their biological mechanisms of action. nih.gov While direct and highly accurate prediction of redox potentials in solution is complex, DFT calculations can provide valuable estimates. By calculating the energies of the neutral molecule and its one-electron reduced (anion radical) and oxidized (cation radical) forms, one can estimate the ionization potential and electron affinity, which are related to the oxidation and reduction potentials, respectively. frontiersin.orgresearchgate.net For nitroaromatic compounds, the energy of the LUMO is often correlated with the ease of reduction. scielo.br
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its flexibility, preferred shapes (conformations), and the transitions between them in various environments. This understanding is fundamental in drug design and materials science, as the conformation of a molecule often dictates its biological activity or physical properties.
The process of running an MD simulation for conformational analysis typically begins with an initial 3D structure of the molecule, which can be obtained from experimental methods like X-ray crystallography or computational techniques. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. nih.gov The system is then subjected to a set of physical laws, primarily Newton's laws of motion, and the interactions between atoms are described by a force field.
Over the course of the simulation, the positions and velocities of all atoms are calculated at discrete time steps, generating a trajectory that maps the molecule's dynamic behavior. By analyzing this trajectory, researchers can identify the most stable and frequently occurring conformations. mdpi.com For instance, in a study on 1,3-propanediol, MD simulations revealed that while the most stable conformers in a vacuum possess intramolecular hydrogen bonds, the presence of an aqueous environment favors conformations without such bonds. mdpi.com This highlights the significant influence of the surrounding environment on molecular conformation.
Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of superimposed conformations, indicating the stability of the molecule's fold. A stable complex will generally exhibit RMSD values within a range of 1-3 Å. tandfonline.com
Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position.
Dihedral Angle Analysis: Tracking the torsion angles of rotatable bonds helps to characterize the different conformational states and the transitions between them.
While direct MD simulation studies on this compound are not prevalent in the literature, the methodologies applied to similar heterocyclic compounds provide a clear blueprint for how such an analysis would be conducted. The insights gained would be invaluable for understanding its intrinsic flexibility and how it might adapt its shape upon interacting with a biological target.
Molecular Docking Simulations for Understanding Ligand-Receptor Interaction Geometries (Focus on Methodological Application in Chemical Design)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is a cornerstone of structure-based drug design, allowing scientists to hypothesize how a potential drug molecule, such as this compound, might interact with a biological target at the atomic level. nih.gov The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex. nih.gov
The methodology of a typical molecular docking study involves several key steps:
Preparation of the Receptor and Ligand: High-resolution 3D structures of the receptor, often obtained from the Protein Data Bank (PDB), and the ligand are required. tandfonline.com The ligand's geometry is typically optimized to its lowest energy state using force fields like MMFF94. tandfonline.comekb.eg For the receptor, water molecules are usually removed, and hydrogen atoms are added. tandfonline.com
Defining the Binding Site: The active site of the receptor, the region where the ligand is expected to bind, is identified. This can be based on the position of a co-crystallized ligand or through computational prediction methods. tandfonline.com
Docking Algorithm and Scoring Function: A search algorithm explores various possible conformations and orientations of the ligand within the binding site. Each of these "poses" is then evaluated by a scoring function, which estimates the free energy of binding. nih.gov The pose with the best score is considered the most likely binding mode.
Analysis of Interactions: The top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, in docking studies of indole derivatives with serotonin (B10506) receptors, the indole moiety was observed to penetrate deep into a hydrophobic pocket of the receptor. nih.gov
The insights from molecular docking are crucial for chemical design. By understanding the key interactions between a ligand and its receptor, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, if a docking simulation of this compound revealed that the nitro group acts as a hydrogen bond acceptor with a specific amino acid residue in the receptor's active site, this information could be used to guide the synthesis of new analogs with modified functional groups to optimize this interaction.
To validate the docking protocol, a common practice is to re-dock the native ligand into the receptor's active site. If the docking program can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å), the protocol is considered reliable for screening new compounds. tandfonline.comekb.eg
Theoretical Assessment of Energetic Stability and Reaction Pathways
Theoretical computational methods, particularly Density Functional Theory (DFT), are instrumental in assessing the energetic stability and predicting the potential reaction pathways of chemical compounds like this compound. jchemrev.comresearchgate.net These calculations provide fundamental insights into a molecule's reactivity, which is crucial for both synthetic chemistry and understanding its behavior in biological systems.
Energetic Stability:
The stability of a molecule can be evaluated through several computational parameters. The enthalpy of decomposition (ΔHD) is a key indicator of thermal stability, with lower values suggesting higher stability. nih.gov For instance, studies on diazo compounds have shown that the inclusion of energetic functional groups like nitro groups can significantly impact their thermal stability. nih.gov
Another critical aspect of energetic stability is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a descriptor of the molecule's chemical reactivity and kinetic stability. acs.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. acs.org For example, in a study of salicylaldehyde (B1680747) derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.133–4.186 eV, indicating that they are chemically stable molecules. acs.org
Reaction Pathways:
Theoretical calculations can elucidate potential reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates and calculating their relative energies. For example, in the synthesis of 1-acyloxyindole compounds, theoretical studies helped to propose three potential reaction pathways (A₁, A₂, and B) involving the reduction of a nitro group to a hydroxylamine, followed by intramolecular addition. mdpi.com
Molecular Electrostatic Potential (MEP) surfaces are also used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. This information is invaluable for predicting how this compound might react with other molecules.
By applying these theoretical methods, researchers can gain a detailed understanding of the energetic properties and reactive tendencies of this compound, guiding its synthesis and predicting its behavior in various chemical and biological environments.
Table of Computational Parameters for Stability and Reactivity
| Parameter | Description | Significance |
| Enthalpy of Decomposition (ΔHD) | The change in enthalpy when a compound decomposes. nih.gov | A measure of thermal stability. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. acs.org | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. acs.org |
| Natural Bond Orbital (NBO) Analysis | Examines intramolecular bonding and orbital interactions. researchgate.net | Reveals stabilizing hyperconjugative interactions and electron delocalization. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Predicts sites for nucleophilic and electrophilic attack. researchgate.net |
Applications of 2 Chloro 7 Nitro 1h Indole in Organic Synthesis and Material Sciences
Utilization as a Synthetic Building Block for Complex Organic Molecules
2-Chloro-7-nitro-1H-indole is a highly functionalized scaffold that serves as an excellent starting point for the synthesis of more elaborate molecular architectures. The strategic placement of the chloro and nitro groups provides two distinct and chemoselective handles for synthetic transformations.
The chlorine atom at the C2 position of the indole (B1671886) ring is susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and acetylenic groups, through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Simultaneously, the nitro group at the C7 position plays a dual role. Firstly, as a potent electron-withdrawing group, it influences the reactivity of the entire indole ring system. Secondly, and more importantly, the nitro group can be readily reduced to a primary amine (-NH2). This transformation from a 7-nitro to a 7-aminoindole opens up a new avenue for functionalization. The resulting amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build fused-ring systems. The utility of related chloro-nitro indole derivatives as intermediates for synthesizing more complex molecules has been highlighted in various studies. evitachem.com For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been used as key intermediates in medicinal chemistry programs. researchgate.net
The stepwise or concurrent manipulation of these two functional groups allows for a modular and highly controlled approach to building molecular complexity, making this compound a prized intermediate in synthetic campaigns targeting complex natural products and novel bioactive molecules.
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Indoles are a fundamental class of nitrogen-containing heterocycles, and their derivatives are often used to construct more complex heterocyclic systems. rasayanjournal.co.in this compound is particularly well-suited for this purpose, serving as a precursor to polycyclic and fused heterocyclic scaffolds. mdpi.com
The key synthetic operation that unlocks this potential is the selective reduction of the 7-nitro group to a 7-amino group. The resulting intermediate, 2-chloro-7-amino-1H-indole, possesses two strategically positioned reactive sites: the nucleophilic amino group and the electrophilic C2-chloro position. This arrangement is ideal for intramolecular cyclization reactions to forge new heterocyclic rings onto the indole core.
For example, the amino group can be acylated with a suitable partner, and subsequent intramolecular cyclization, often mediated by a palladium catalyst, can lead to the formation of five, six, or seven-membered rings. This strategy provides access to a variety of fused N-heterocycles, which are prevalent motifs in pharmacologically active compounds.
Below is a table illustrating the potential transformations of this compound into more complex nitrogen-containing heterocyclic systems.
| Starting Material | Key Intermediate | Potential Heterocyclic Core | Synthetic Transformation |
| This compound | 2-Chloro-7-amino-1H-indole | Pyrido[3,2-g]indole | Reduction of nitro group, followed by reaction with a 1,3-dicarbonyl equivalent and cyclization. |
| This compound | 7-Amino-1H-indol-2-yl)acetylene | Indolo[7,6-g]quinoline | Reduction of nitro group, Sonogashira coupling at C2, followed by a Friedländer-type annulation. |
| This compound | N-(2-Chloro-1H-indol-7-yl)acetamide | Oxazolo[4,5-g]indole | Reduction of nitro group, acylation, followed by intramolecular cyclodehydration. |
These examples demonstrate how the initial functionality of this compound can be leveraged to construct diverse and complex nitrogen-rich heterocyclic frameworks.
Role in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com Indole derivatives are frequently employed as key components in a variety of MCRs. rsc.org
While direct examples featuring this compound in MCRs are not extensively documented, its structure is amenable to several classic MCR strategies. The indole N-H bond, for instance, can participate as a nucleophilic component. More strategically, the compound can be first converted into a more reactive MCR substrate, such as this compound-3-carbaldehyde. This aldehyde derivative could then participate in well-established MCRs like the Ugi, Passerini, or Hantzsch reactions.
The significance of using this compound as a foundational scaffold in an MCR strategy lies in the products it would generate. The resulting complex molecules would inherently contain the chloro and nitro functionalities, making them pre-functionalized for subsequent synthetic diversification. This "MCR-then-functionalization" approach is a highly efficient method for scaffold diversification, enabling the exploration of a much broader chemical space. For example, a product from a Ugi reaction could then undergo a Suzuki coupling at the C2-chloro position and a reduction/acylation sequence at the C7-nitro position, rapidly generating a library of highly complex and diverse molecules.
Derivatization for Structure-Activity Relationship Studies (Focus on Synthetic Strategy and Library Generation)
In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. sci-hub.se The generation of a chemical library with focused structural diversity is central to this process. The functional handles on this compound make it an ideal starting point for such studies.
A pertinent example can be found in the development of allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net In this research, a series of derivatives based on the 7-nitro-1H-indole-2-carboxylic acid scaffold were synthesized and evaluated. researchgate.net The synthetic strategy involved the straightforward amidation of the C2-carboxylic acid with a large library of diverse primary and secondary amines. This approach allowed for the rapid generation of dozens of analogues, each with a unique substituent at the 2-position.
The subsequent biological evaluation of this library provided a clear SAR, identifying key structural features required for potent inhibition. researchgate.net This systematic approach led to the discovery of a highly potent FBPase inhibitor with an IC50 value of 0.99 μM. researchgate.net
The table below, based on the findings from this study, illustrates the synthetic strategy and resulting SAR data for a selection of these compounds.
| Compound ID | R1 | R2 | IC50 (μM) researchgate.net |
| 3.1 | H | H | >50 |
| 3.2 | H | Cyclopropyl | 3.4 |
| 3.5 | H | 4-Fluorophenyl | 1.1 |
| 3.9 | H | Thiazol-2-yl | 0.99 |
| 3.12 | CH3 | CH3 | >50 |
Data sourced from a study on 7-nitro-1H-indole-2-carboxylic acid derivatives. researchgate.net The core scaffold features a carboxylic acid at the C2 position instead of a chlorine, but the synthetic strategy for library generation is directly applicable.
This example demonstrates how the 7-nitro-indole core can be used as a template for library synthesis, where one position (in this case, C2) is systematically varied to probe the structural requirements for biological activity. The chloro group in this compound offers an alternative handle for similar library generation via cross-coupling reactions.
Potential in the Development of Functional Organic Materials
The application of indole derivatives extends beyond biology into the realm of material science, where they are explored as components for organic electronics and photonics. chemscene.coma2bchem.com The electronic properties of this compound make it an intriguing candidate for the development of novel functional organic materials.
The indole ring itself is an electron-rich aromatic system. The presence of the powerful electron-withdrawing nitro group at one end of the molecule and the electron-donating pyrrolic nitrogen at the other creates an intramolecular "push-pull" system. This type of electronic structure is a classic design motif for molecules with:
Non-Linear Optical (NLO) Properties: The charge asymmetry in push-pull systems can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials used in optical communications and data processing.
Organic Dyes: The intramolecular charge transfer can result in strong absorption in the visible spectrum, making such compounds candidates for use as dyes, including in dye-sensitized solar cells (DSSCs).
Furthermore, the chloro-substituent at the C2 position provides a convenient point of attachment. It can be used to graft the molecule onto a polymer backbone or a semiconductor surface (like TiO2 in a DSSC) or to incorporate it into a larger conjugated polymer chain through polymerization reactions (e.g., via Suzuki polycondensation). While specific applications of this compound in materials have yet to be widely reported, its inherent properties suggest significant potential, as outlined in the table below.
| Potential Application | Relevant Structural Features | Rationale |
| Organic Dyes | Push-pull system (N-donor, NO2-acceptor), π-conjugated indole core | Intramolecular charge transfer (ICT) leads to strong light absorption in the visible spectrum. |
| Non-Linear Optical (NLO) Materials | Asymmetric electronic structure (push-pull) | Creates a large molecular dipole and potential for high hyperpolarizability. |
| Organic Semiconductors | π-conjugated system, defined donor-acceptor character | Can be used as a building block for p-type or n-type materials in organic field-effect transistors (OFETs). |
| Functional Polymers | Reactive C2-Cl handle | Allows for incorporation into a polymer chain via cross-coupling polymerization for applications in organic light-emitting diodes (OLEDs) or sensors. |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-7-nitro-1H-indole, and how are reaction conditions optimized?
The synthesis of this compound typically involves electrophilic substitution or functional group transformations on the indole core. A common approach includes nitration followed by chlorination. For example, nitration of 2-chloroindole derivatives using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) can yield the nitro-substituted product. Chlorination may employ POCl₃ in chlorobenzene under reflux (80°C), as demonstrated in analogous indole syntheses . Optimization involves:
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbons, with deshielding effects from electron-withdrawing groups (e.g., -NO₂ at C7).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₅ClN₂O₂).
- Melting Point (mp) : Compare with literature values (e.g., mp 232–234°C for related indoles ).
Data interpretation requires cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) and published analogs .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential toxicity of nitroaromatics.
- Waste Disposal : Segregate halogenated waste per institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or physical data for this compound derivatives?
Discrepancies (e.g., variable melting points or NMR shifts) may arise from:
Q. What computational methods aid in predicting the reactivity of this compound in further functionalization?
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict sites for substitution (e.g., C3 vs. C5).
- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization .
Q. How do reaction conditions influence regioselectivity in synthesizing this compound analogs?
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Intermediate monitoring : Use LC-MS to track reaction progress.
- Stepwise purification : Isolate intermediates before proceeding (e.g., column chromatography after nitration).
- Scale-up adjustments : Balance stoichiometry and mixing efficiency to avoid byproducts .
Methodological Frameworks
Q. Designing experiments to study structure-activity relationships (SAR) of this compound derivatives
Variable selection : Modify substituents (e.g., -Cl, -NO₂, -CF₃) at key positions.
Biological assays : Test cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination).
Data correlation : Use multivariate analysis (e.g., PCA) to link structural features to activity .
Q. Addressing reproducibility challenges in indole chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
